

Physicochemical Properties of 12-Hydroxystearic Acid: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid characterized by a hydroxyl group at its 12th carbon position.[1] With the molecular formula C₁₈H₃₆O₃, this compound is primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil.[1][2] Its unique molecular structure, featuring a long hydrophobic alkyl chain and two polar groups (a carboxyl group and a mid-chain hydroxyl group), imparts amphiphilic properties that make it highly valuable in a range of industrial and scientific applications.[1] For researchers and drug development professionals, 12-HSA is of particular interest due to its capacity to act as a low molecular weight organogelator, forming stable, thermoreversible gels in a variety of organic solvents.[3][4] This property is pivotal for creating novel drug delivery systems, such as sustained-release nanocarriers and topical formulations.[3] This guide provides an in-depth overview of the core physicochemical properties of 12-HSA, supported by experimental data and procedural insights.

Core Physicochemical Properties

12-HSA is typically a white to cream-colored, waxy crystalline solid at room temperature, often supplied as a powder or flakes.[5][6][7] Its physical and chemical characteristics are summarized in the table below. The variability in reported melting and boiling points can be attributed to the purity of the sample and the measurement conditions.



Property	Value	References
IUPAC Name	12-hydroxyoctadecanoic acid	[8]
CAS Number	106-14-9	[1]
Molecular Formula	C18H36O3	[1]
Molecular Weight	300.48 - 300.5 g/mol	[1][8]
Appearance	White to cream-colored waxy solid, flakes, or powder	[5][6][7][9]
Melting Point	72 - 82 °C (161.6 - 179.6 °F)	[5][6][8][10]
Boiling Point	>300 °C (572 °F); some estimates up to 436.28 °C	[5][10]
рКа	~4.75 - 5.0	[1][8][9][11]
Water Solubility	Insoluble or very slightly soluble (e.g., 0.3315 mg/L at 25°C)	[6][9][10][12]
Organic Solvents	Soluble in ethanol, methanol, ether, chloroform, acetone, and DMSO; sparingly soluble in hexane.	[1][3][11][13]
Partition Coefficient (logP)	~5.7 - 6.3	[1][10][11]

Spectral Data

Spectroscopic analysis is crucial for confirming the molecular structure and purity of 12-HSA.



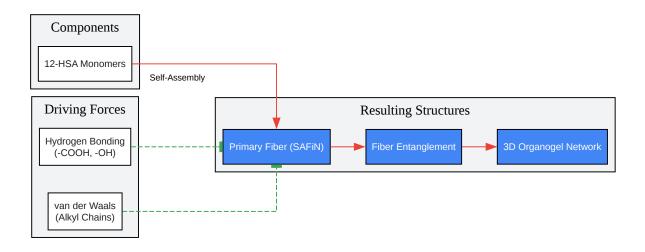
Technique	Key Spectral Features	References
Mass Spectrometry (MS)	Molecular Ion Peak (M+): m/z 300. Fragmentation patterns correspond to the loss of water and cleavage adjacent to the hydroxyl and carboxyl groups.	[8][14]
¹ H NMR	Signals corresponding to the CH ₃ group, multiple CH ₂ groups of the alkyl chain, a CH proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid.	[15]
¹³ C NMR	Resonances for the carboxyl carbon (~179 ppm), the carbon bearing the hydroxyl group (~72 ppm), and distinct signals for the other carbons in the aliphatic chain.	[16]
Infrared (IR) Spectroscopy	Broad O-H stretching band (~3300 cm ⁻¹) from the hydroxyl and carboxylic acid groups, a sharp C=O stretching peak (~1700 cm ⁻¹) from the carboxylic acid, and C-H stretching bands (~2850-2920 cm ⁻¹).	[17]

Self-Assembly and Gelation Mechanism

The most significant property of 12-HSA for pharmaceutical and material science applications is its ability to self-assemble. This process is driven by non-covalent interactions, primarily hydrogen bonding, which allows the molecules to form extensive, one-dimensional structures.



The self-assembly is initiated by hydrogen bonds forming between the carboxylic acid groups of two 12-HSA molecules, creating a dimer. Further hydrogen bonding involving the mid-chain hydroxyl groups promotes the linear, head-to-tail growth of these structures into long, crystalline fibers known as self-assembled fibrillar networks (SAFiNs).[4] Van der Waals interactions between the long alkyl chains stabilize these fibers.[4] As these fibers grow and entangle, they form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable organogel.[3]



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Figure 1: Self-assembly pathway of 12-HSA monomers into a 3D organogel network.

Experimental Protocols

Standard analytical methods are employed to determine the physicochemical properties of 12-HSA. For its application in drug delivery, characterization of its organogel properties is paramount.

Protocol 1: Determination of Critical Gelation Concentration (CGC)



The CGC is the minimum concentration of an organogelator required to form a stable gel in a specific solvent.

- Preparation: A series of vials are prepared, each containing a precise amount of a chosen solvent.
- Dissolution: Varying, pre-weighed amounts of 12-HSA are added to each vial to create a range of concentrations. The vials are sealed and heated (e.g., in a water bath or on a hot plate) until the 12-HSA is completely dissolved, typically at a temperature above the gel's melting point.
- Gelation: The clear solutions are allowed to cool to a controlled ambient temperature (e.g., 25°C) undisturbed for a set period (e.g., 2-4 hours) to allow for gel formation.
- Assessment: The state of the mixture is determined using the stable-to-inversion test. Each
 vial is inverted. If no flow is observed for a defined period (e.g., 1 minute), the sample is
 considered a stable gel.
- CGC Determination: The CGC is the lowest concentration at which a stable gel is formed.

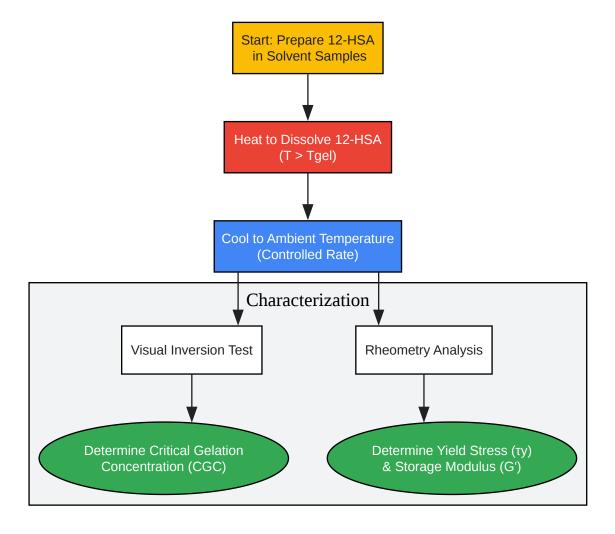
Protocol 2: Rheological Characterization of Organogels

Rheology provides quantitative data on the mechanical strength and viscoelastic properties of the gel. This is often performed using a rotational rheometer with parallel plate or cone-plate geometry.

- Sample Loading: A gel sample (prepared as described above at a concentration above its CGC) is carefully loaded onto the rheometer plate.
- Temperature Control: The system is allowed to equilibrate at the desired experimental temperature (e.g., 25°C).
- Oscillatory Stress Sweep: To determine the linear viscoelastic region (LVER) and the yield stress, an oscillatory stress sweep is performed. The applied stress is increased logarithmically at a constant frequency (e.g., 1 Hz), and the storage modulus (G') and loss modulus (G") are recorded.



- Data Analysis:
 - Storage Modulus (G'): Represents the elastic (solid-like) component of the gel.
 - Loss Modulus (G"): Represents the viscous (liquid-like) component.
 - Yield Stress (τy): The stress at which the gel structure begins to break down, often identified as the point where G' begins to drop significantly or crosses over G". A higher yield stress indicates a stronger gel.[18][19]



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Figure 2: Workflow for the preparation and characterization of 12-HSA organogels.

Conclusion



12-Hydroxystearic acid is a versatile fatty acid whose value extends far beyond its basic chemical identity. Its defining physicochemical feature—the ability to self-assemble into robust fibrillar networks and form organogels—makes it a compelling excipient for advanced pharmaceutical formulations and a model compound for research in soft matter and materials science. A thorough understanding of its melting point, solubility, spectral characteristics, and gelation behavior is essential for harnessing its full potential in developing innovative solutions for drug delivery and beyond.

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